molecular formula C8H11ClN2O2S B1607884 (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine CAS No. 849035-85-4

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine

Cat. No. B1607884
M. Wt: 234.7 g/mol
InChI Key: APJTZCUVNGPUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine” is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.70 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of benzimidazole derivatives wherein 4-(methylsulfonyl) phenyl pharmacophore attached via its C-2 position was designed and synthesized . These compounds were evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .


Molecular Structure Analysis

The molecular structure of “(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine” can be represented by the SMILES notation: CC1=CC(=C(C=C1S(=O)(=O)C)Cl)NN .


Chemical Reactions Analysis

While specific chemical reactions involving “(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine” are not detailed in the search results, related compounds have been synthesized and evaluated for their biological activities .


Physical And Chemical Properties Analysis

“(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine” has a molecular weight of 234.70 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Evaluation as Antineoplastic Agents

Synthesis and Anticancer Activity : A series of compounds, including 1-acyl-1,2-bis(methylsulfonyl)-2-(2-chloroethyl)hydrazines, have been synthesized and evaluated for their antineoplastic activity. Notably, one compound demonstrated pronounced activity against various tumors, such as the L1210 leukemia, P388 leukemia, and solid tumors like the B16F10 melanoma and M109 lung carcinoma. The study highlights the compound's potential due to its ability to produce cures in mice models at lower dosage levels compared to analogs, suggesting enhanced therapeutic indices and drug targeting capabilities (Shyam et al., 1993).

Reductive Activation in Hypoxic Cells : The reductive activation of prodrugs, such as 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)-2-[[1-(4-nitrophenyl)ethoxy]carbonyl]hydrazine (KS119), selectively occurs in oxygen-deficient (hypoxic) cells. This process results in the production of reactive intermediates that alkylate the O(6)-position of guanine in DNA, demonstrating a potential strategy to target tumor cells' hypoxic regions. The compound's design enables overcoming resistance mechanisms in tumor cells, indicating its promise in cancer therapy (Baumann et al., 2010).

Antibacterial and Antimicrobial Applications

Antibacterial and Antimicrobial Compounds : Research into heterocyclic compounds containing a sulfonamido moiety, including reactions with hydrazine derivatives, has led to the creation of novel compounds with significant antibacterial activity. This exploration into novel chemical structures aims to identify new therapeutic agents capable of combating bacterial infections, showcasing the versatility of (2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine derivatives in pharmaceutical development (Azab et al., 2013).

Safety And Hazards

The safety and hazards associated with “(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine” are not specified in the search results. It is noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

Future Directions

The future directions for research on “(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine” and similar compounds could involve further exploration of their potential as COX-1/COX-2 inhibitors . Additionally, the development of pharmacologically active derivatives of indole with sulfonamide scaffolds could be a promising area of research .

properties

IUPAC Name

(2-chloro-5-methyl-4-methylsulfonylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-5-3-7(11-10)6(9)4-8(5)14(2,12)13/h3-4,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJTZCUVNGPUBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)C)Cl)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375531
Record name [2-Chloro-4-(methanesulfonyl)-5-methylphenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-5-methyl-4-(methylsulfonyl)phenyl)hydrazine

CAS RN

849035-85-4
Record name [2-Chloro-4-(methanesulfonyl)-5-methylphenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-85-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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